4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine is a complex organic compound characterized by its unique molecular structure. This compound features a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system, and a phenyl group attached to the pyrazine ring, along with a sulfanyl group linked to a 2,5-dimethylphenyl moiety. The presence of these functional groups makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the phenyl group with a halogenated pyrazolo[1,5-a]pyrazine precursor. This reaction requires a palladium catalyst and a suitable base to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or thiols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or ketones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazines with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may make it a candidate for biological studies, such as enzyme inhibition or receptor binding assays.
Medicine: Potential therapeutic applications could be explored, particularly in the development of new drugs targeting specific diseases.
Industry: It may find use in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-Phenylpyrazolo[1,5-a]pyrazine: Similar core structure but lacks the sulfanyl group.
4-(Phenylmethylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine: Similar but with a different substituent on the phenyl ring.
2,5-Dimethylphenyl methyl sulfide: Similar sulfanyl group but different core structure.
Uniqueness: The uniqueness of 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine lies in its combination of the pyrazolo[1,5-a]pyrazine core with the specific 2,5-dimethylphenyl sulfanyl group, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed insight into the compound this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-15-8-9-16(2)18(12-15)14-25-21-20-13-19(17-6-4-3-5-7-17)23-24(20)11-10-22-21/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWWREPDGBQCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.